2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a complex organic compound that features a bicyclic structure fused with pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-fibrotic and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s worth noting that pyrimidine derivatives have been found to present better anti-fibrotic activities than some known drugs . This suggests that the compound might interact with its targets to inhibit certain processes related to fibrosis.
Biochemical Pathways
It’s known that similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might affect the collagen synthesis pathway, leading to its anti-fibrotic effects.
Result of Action
Similar compounds have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound might have a significant impact on cellular processes related to fibrosis.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific cell types they are tested on .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules in the cell . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is being conducted to understand how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a key intermediate is reacted with benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its pharmacological activities are explored for developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and antiviral properties.
Triazole-pyrimidine hybrids: These compounds are known for their neuroprotective and anti-inflammatory activities.
Uniqueness
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its potential to inhibit fibrosis and inflammation makes it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHZXKUOPILHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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